molecular formula C16H27ClN2O2 B126371 Dimethocaine hydrochloride CAS No. 553-63-9

Dimethocaine hydrochloride

Cat. No. B126371
CAS RN: 553-63-9
M. Wt: 314.8 g/mol
InChI Key: WWTWKTDXBNHESE-UHFFFAOYSA-N

Description

Dimethocaine hydrochloride, also known as larocaine, is an anesthetic drug used in laboratory experiments and medical procedures. It is a local anesthetic that is structurally related to cocaine and is used as a potent, non-addictive analgesic. Dimethocaine (DMC, larocaine), a synthetic derivative of cocaine, is a widely distributed “legal high” consumed as a “new psychoactive substance” (NPS), originally was used in the 1930s as an anesthetic, primarily in dentistry, ophthalmology, and otolaryngology .


Molecular Structure Analysis

Dimethocaine hydrochloride has a molecular formula of C16H27ClN2O2 . The InChI string is InChI=1S/C16H26N2O2.ClH/c1-5-18 (6-2)11-16 (3,4)12-20-15 (19)13-7-9-14 (17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H and the Canonical SMILES is CCN (CC)CC (C) (C)COC (=O)C1=CC=C (C=C1)N.Cl .


Physical And Chemical Properties Analysis

Dimethocaine hydrochloride is a white crystalline powder that has a melting point of 156-158°C . It is soluble in alcohol, chloroform, and ether, but practically insoluble in water .

Scientific Research Applications

Specific Scientific Field

Medical and Dental Procedures

Application Summary

Dimethocaine hydrochloride, also known as larocaine, is an anesthetic drug used in laboratory experiments and medical procedures. It was used in the 1930s as a local anesthetic in dentistry and ophthalmology .

Results or Outcomes

The drug was effective as a local anesthetic, but it was removed from the market due to its psychoactive effects and risk of addiction .

Research on Metabolism and Detectability

Specific Scientific Field

Analytical and Bioanalytical Chemistry

Application Summary

Dimethocaine, a synthetic cocaine analogue, has been studied for its in-vivo metabolism and its detectability in urine . This research is important for understanding the drug’s effects and for developing methods to detect its use.

Methods of Application

In one study, Dimethocaine was administered to male Wistar rats, and their urine was extracted for analysis . The metabolites were separated and identified by liquid chromatography–high resolution mass spectrometry (LC–HRMS n) .

Results or Outcomes

The main phase I reactions were ester hydrolysis, deethylation, hydroxylation of the aromatic system, and a combination of these. The main phase II reaction was N-acetylation of the p-aminobenzoic acid part of the unchanged parent compound and of several phase I metabolites .

Safety And Hazards

When handling Dimethocaine hydrochloride, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTWKTDXBNHESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-15-5 (Parent)
Record name Dimethocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70970620
Record name 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethocaine hydrochloride

CAS RN

553-63-9
Record name Dimethocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z768GH360Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethocaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethocaine hydrochloride
Reactant of Route 3
Reactant of Route 3
Dimethocaine hydrochloride
Reactant of Route 4
Reactant of Route 4
Dimethocaine hydrochloride
Reactant of Route 5
Reactant of Route 5
Dimethocaine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethocaine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.